N-(5-acetyl-4-phenylthiazol-2-yl)propionamide
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Overview
Description
N-(5-acetyl-4-phenylthiazol-2-yl)propionamide is a compound belonging to the class of substituted thiazoles. Thiazoles are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of an acetyl group at the 5-position, a phenyl group at the 4-position, and a propionamide group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)propionamide typically involves the reaction of 2-aminothiazole with acetyl chloride and phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with propionyl chloride to yield the final product. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenylthiazol-2-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or propionamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles like amines or alcohols, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
N-(5-acetyl-4-phenylthiazol-2-yl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)propionamide: Similar structure but with a methyl group instead of a phenyl group.
N-(4-phenylthiazol-2-yl)cinnamamide: Contains a cinnamamide group instead of a propionamide group.
N-(4-phenylthiazol-2-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a propionamide group.
Uniqueness
N-(5-acetyl-4-phenylthiazol-2-yl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(5-acetyl-4-phenylthiazol-2-yl)propionamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological properties. The structure includes:
- Thiazole Ring : Contributes to biological activity through interactions with various biological targets.
- Acetyl Group : Enhances solubility and may influence bioavailability.
- Propionamide Moiety : Potentially modulates interactions with proteins or enzymes.
Thiazole derivatives, including this compound, typically exert their effects through:
- Enzyme Inhibition : Compounds can inhibit specific enzymes related to disease pathways.
- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways involved in cell proliferation and apoptosis.
- Cell Cycle Disruption : Induction of apoptosis in cancer cells through the activation of caspases and modulation of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .
Anticancer Activity
Thiazole compounds have demonstrated promising anticancer activities. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 3.14 | |
MCF7 (Breast Cancer) | 6.34 | |
HeLa (Cervical Cancer) | 5.20 |
The mechanism involves inducing apoptosis via mitochondrial pathways and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives against resistant strains of E. faecium and S. aureus. The compounds exhibited broad-spectrum activity, suggesting their potential as new antimicrobial agents .
- Anticancer Mechanisms : Research on a series of thiazole derivatives showed that compounds similar to this compound induced significant apoptosis in A549 cells through caspase activation . The study emphasized the structure–activity relationship (SAR), indicating that modifications on the thiazole ring could enhance anticancer efficacy.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-3-11(18)15-14-16-12(13(19-14)9(2)17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFQBCJRWHNMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C(=O)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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